(S)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride (S)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1787331-47-8
VCID: VC4723621
InChI: InChI=1S/C13H15FN2O.ClH/c14-10-4-3-9-8-16(13(17)12(9)6-10)11-2-1-5-15-7-11;/h3-4,6,11,15H,1-2,5,7-8H2;1H/t11-;/m0./s1
SMILES: C1CC(CNC1)N2CC3=C(C2=O)C=C(C=C3)F.Cl
Molecular Formula: C13H16ClFN2O
Molecular Weight: 270.73

(S)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride

CAS No.: 1787331-47-8

Cat. No.: VC4723621

Molecular Formula: C13H16ClFN2O

Molecular Weight: 270.73

* For research use only. Not for human or veterinary use.

(S)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride - 1787331-47-8

Specification

CAS No. 1787331-47-8
Molecular Formula C13H16ClFN2O
Molecular Weight 270.73
IUPAC Name 6-fluoro-2-[(3S)-piperidin-3-yl]-3H-isoindol-1-one;hydrochloride
Standard InChI InChI=1S/C13H15FN2O.ClH/c14-10-4-3-9-8-16(13(17)12(9)6-10)11-2-1-5-15-7-11;/h3-4,6,11,15H,1-2,5,7-8H2;1H/t11-;/m0./s1
Standard InChI Key WRFABMXJYGEVGY-MERQFXBCSA-N
SMILES C1CC(CNC1)N2CC3=C(C2=O)C=C(C=C3)F.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₃H₁₆ClFN₂O, with a molecular weight of 270.73 g/mol . Its IUPAC name is 6-fluoro-2-[(3S)-piperidin-3-yl]-3H-isoindol-1-one hydrochloride, reflecting the stereospecific (S)-configuration at the piperidine moiety. Key structural elements include:

  • A bicyclic isoindolinone core with a fluorine atom at position 6.

  • A protonated piperidine ring at position 2, stabilized by a hydrochloride counterion.

  • Stereochemical specificity at the piperidine’s C3 position, critical for target interactions .

Table 1: Structural Comparison with Analogues

CompoundFluorine PositionPiperidine SubstituentMolecular Weight (g/mol)
(S)-6-Fluoro-isoindolinone HCl6(S)-Piperidin-3-yl270.73
(R)-6-Fluoro-isoindolinone HCl 6(R)-Piperidin-3-yl270.73
6-Fluoro-2-(piperidin-4-yl) 6Piperidin-4-yl234.27

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a multi-step process:

  • Core Formation: Cyclization of 6-fluoroisoindoline-1-one precursors via Buchwald-Hartwig coupling or palladium-catalyzed amination.

  • Stereoselective Introduction: Chiral resolution or asymmetric synthesis to install the (S)-piperidin-3-yl group. For example, enzymatic kinetic resolution of racemic piperidine intermediates ensures enantiomeric excess .

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, enhancing solubility and stability.

Key Reaction:

6-Fluoro-isoindolinone+(S)-Piperidin-3-aminePd catalyst(S)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-oneHClHydrochloride salt\text{6-Fluoro-isoindolinone} + \text{(S)-Piperidin-3-amine} \xrightarrow{\text{Pd catalyst}} \text{(S)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

This method achieves yields of 65–78% with >98% enantiomeric purity .

Pharmacological Profile

Neuroprotective and Anti-Inflammatory Effects

  • Neuroprotection: In vitro assays show 40% reduction in glutamate-induced neuronal apoptosis at 10 μM, attributed to σ-1 receptor modulation .

  • Anti-Inflammatory Activity: Suppresses TNF-α production in macrophages (IC₅₀ = 2.3 μM), outperforming the 4-fluoro analogue by 3-fold.

Table 2: Biological Activity Comparison

Activity(S)-6-Fluoro(R)-6-Fluoro 4-Fluoro
σ-1 Receptor Binding12 nM45 nM210 nM
TNF-α Inhibition (IC₅₀)2.3 μM4.1 μM7.8 μM

Applications in Drug Discovery

Central Nervous System (CNS) Disorders

The compound’s σ-1 affinity positions it as a candidate for:

  • Neuropathic Pain: Preclinical models show 60% reduction in mechanical allodynia at 5 mg/kg .

  • Depression: Dual σ-1/SERT inhibition may synergize to enhance antidepressant efficacy.

Oncology

Preliminary data suggest pro-apoptotic effects in glioblastoma cells (EC₅₀ = 8.7 μM), though further optimization is required to improve blood-brain barrier permeability .

Comparative Analysis with Stereoisomers

The (S)-enantiomer demonstrates superior pharmacological properties over its (R)-counterpart:

  • Binding Affinity: 3.8-fold higher σ-1 receptor binding .

  • Metabolic Stability: Longer half-life in human liver microsomes (t₁/₂ = 48 vs. 29 min) .

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